N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide, also known as DPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 415.88 g/mol.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide involves binding to ERβ and activating its signaling pathways. ERβ is a nuclear receptor that regulates gene expression in response to estrogen. This compound binds to ERβ with high affinity and induces conformational changes that allow it to interact with coactivator proteins. This results in the activation of downstream signaling pathways, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and to regulate glucose metabolism. Additionally, this compound has been shown to have anti-tumor effects in breast cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide has several advantages as a tool for scientific research. Its selectivity for ERβ allows for the specific investigation of ERβ-mediated signaling pathways. Additionally, this compound has high potency and can be used at low concentrations. However, this compound also has some limitations. It is not suitable for studying the functions of ERα, and its effects may be influenced by the presence of other estrogenic compounds.
Future Directions
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide. One area of interest is the investigation of its potential therapeutic applications. This compound has been shown to have neuroprotective and anti-tumor effects, and further research could explore its potential as a treatment for these conditions. Additionally, the development of more selective ERβ agonists could provide valuable tools for studying the functions of ERβ and its role in disease. Finally, the investigation of the effects of this compound in combination with other compounds could provide insights into its interactions with other estrogenic compounds and its potential for use in combination therapies.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of estrogen receptors in various biological processes. This compound is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have minimal affinity for estrogen receptor alpha (ERα). This selectivity makes this compound a useful tool for studying the specific functions of ERβ.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-12-5-3-6-17(13(12)2)26-10-4-7-18(25)24-16-11-14(19(21,22)23)8-9-15(16)20/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYZNOUFPYJZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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